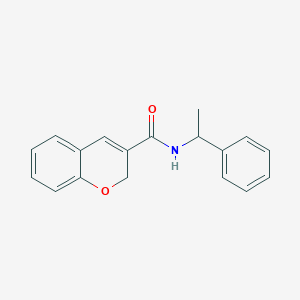![molecular formula C21H23N5O2S B14971788 N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}pyridine-3-sulfonamide](/img/structure/B14971788.png)
N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}pyridine-3-sulfonamide is a complex organic compound that features a pyridazine ring, a piperidine ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and applications in drug discovery .
Preparation Methods
The synthesis of N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}pyridine-3-sulfonamide typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the piperidine moiety, and the sulfonamide group attachment. The synthetic route may involve:
Cyclization reactions: to form the pyridazine ring.
Nucleophilic substitution: to introduce the piperidine group.
Sulfonation reactions: to attach the sulfonamide group.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, often using automated synthesis platforms and high-throughput screening techniques .
Chemical Reactions Analysis
N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s pharmacological properties.
Reduction: This can be used to reduce specific functional groups, such as nitro groups, to amines.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace existing groups on the compound.
Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified pharmacological profiles .
Scientific Research Applications
N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}pyridine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}pyridine-3-sulfonamide can be compared with other pyridazine and piperidine derivatives:
Pyridazine derivatives: Known for their diverse pharmacological activities, including antihypertensive and anticancer properties.
Piperidine derivatives: Often used in the synthesis of pharmaceuticals due to their stability and bioactivity.
Similar compounds include:
Zardaverine: A pyridazine derivative with anti-platelet activity.
Emorfazone: An anti-inflammatory pyridazine derivative.
This compound’s unique combination of functional groups and structural features makes it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H23N5O2S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]pyridine-3-sulfonamide |
InChI |
InChI=1S/C21H23N5O2S/c1-16-9-12-26(13-10-16)21-8-7-20(23-24-21)17-4-2-5-18(14-17)25-29(27,28)19-6-3-11-22-15-19/h2-8,11,14-16,25H,9-10,12-13H2,1H3 |
InChI Key |
ZCLMFNLIUFUEPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-Benzodioxol-5-ylmethyl)-N-(6,7-dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)amine](/img/structure/B14971706.png)
![N-(3-methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B14971713.png)
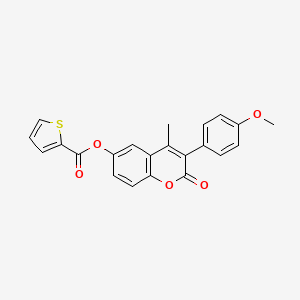
![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-cyclopropyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14971735.png)
![N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-phenoxyacetamide](/img/structure/B14971741.png)

![3-benzyl-6-(4-ethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14971753.png)
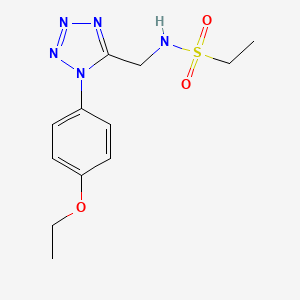
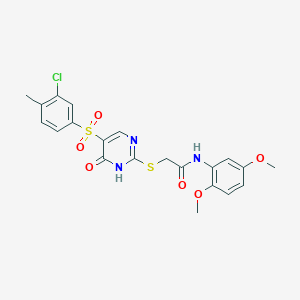

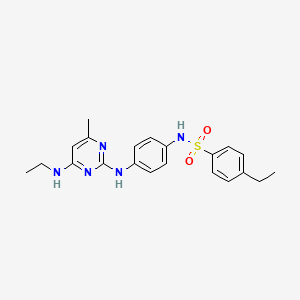
![7-(2-Ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14971791.png)
![N-mesityl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B14971799.png)
